molecular formula C11H16O2 B14422188 (2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)acetaldehyde CAS No. 85458-31-7

(2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)acetaldehyde

Cat. No.: B14422188
CAS No.: 85458-31-7
M. Wt: 180.24 g/mol
InChI Key: NNHICWCSGPQGRB-UHFFFAOYSA-N
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Description

(2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)acetaldehyde is an organic compound with the molecular formula C10H14O2 It is a derivative of cyclohexene and contains both an aldehyde and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)acetaldehyde can be achieved through several methods. One common approach involves the oxidation of (2,6,6-Trimethyl-1-cyclohexen-1-yl)acetaldehyde using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) . Another method includes the dehydration of key intermediates like aeginetolide to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in the formation of (2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)methanol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: (2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)methanol.

    Substitution: Compounds with different functional groups replacing the aldehyde group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)acetaldehyde is unique due to its combination of aldehyde and ketone functional groups within a cyclohexene ring. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

85458-31-7

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-(2,6,6-trimethyl-4-oxocyclohexen-1-yl)acetaldehyde

InChI

InChI=1S/C11H16O2/c1-8-6-9(13)7-11(2,3)10(8)4-5-12/h5H,4,6-7H2,1-3H3

InChI Key

NNHICWCSGPQGRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(=O)C1)(C)C)CC=O

Origin of Product

United States

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